2-[(diphenylphosphoryl)methyl]pyridine
Overview
Description
2-[(diphenylphosphoryl)methyl]pyridine is a useful research compound. Its molecular formula is C18H16NOP and its molecular weight is 293.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.096951132 g/mol and the complexity rating of the compound is 336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Ligand Properties
Synthesis and Ligation Properties
The stepwise syntheses of various derivatives, including 2-[Ph2P(O)CH2C(O)N(H)CH2]C5H4NO and others, have been explored for their potential in forming complexes with lanthanide cations. These compounds exhibit minimal steric hindrance, allowing for versatile binding configurations (Ouizem et al., 2014).
Reactivity Studies of Dissymmetric Platforms
Studies on dissymmetric ligands, including 2-[(1,3-dioxoisoindolin-2-yl)methyl]-6-[(diphenylphosphoryl)methyl]pyridine 1-oxide, have shown potential for creating diverse and complex coordination structures with lanthanide(III) ions (Ouizem et al., 2014).
Complex Formation and Catalysis
Nickel Complexes for Ethylene Oligomerization
Nickel complexes using 2-[(diphenylphosphino)methyl]pyridine have been synthesized, demonstrating their potential in catalyzing ethylene oligomerization with unique structural properties (Kermagoret & Braunstein, 2008).
Coordination Chemistry with Lanthanide Nitrates
Research into new chelating ligands based on pyridine and pyridine N-oxide platforms, functionalized with various substituents including diphenylphosphinoylmethyl, has demonstrated significant potential in coordination chemistry with lanthanide nitrates (Ouizem et al., 2015).
Surface-Enhanced Raman Scattering (SERS) Studies
- SERS Characterization of Pyridine Derivatives: Studies involving pyridine-α-hydroxymethyl biphenyl phosphine oxide isomers have utilized SERS and generalized two-dimensional correlation analysis to understand the molecular geometry and interaction with various metal surfaces (Pięta et al., 2015).
Additional Applications
Exploration of Ligand Properties
Atom Transfer Radical Polymerization
Pyridylphosphine ligands, including 2-[(diphenylphosphino)methyl]pyridine, have been used in iron-mediated atom transfer radical polymerization (ATRP) of methyl methacrylate and styrene, showcasing their utility in polymer chemistry (Xue et al., 2007).
Properties
IUPAC Name |
2-(diphenylphosphorylmethyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16NOP/c20-21(17-10-3-1-4-11-17,18-12-5-2-6-13-18)15-16-9-7-8-14-19-16/h1-14H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPLDENUOBBLOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CC2=CC=CC=N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16NOP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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